(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine CAS number
(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine CAS number
Technical Whitepaper: (S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine
Executive Summary
(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine is a critical chiral synthon employed primarily in the synthesis of neurokinin-1 (NK1) receptor antagonists.[1] Its unique structural motif—a lipophilic 3,5-bis(trifluoromethyl)phenyl ring coupled with a chiral ethylamine backbone—serves as a "privileged scaffold" in medicinal chemistry, enhancing blood-brain barrier (BBB) permeability and metabolic stability.[1] This guide details its chemical identity, synthetic pathways, and application in drug development, specifically focusing on its role as a precursor to clinical candidates like Casopitant and Vestipitant .
Part 1: Chemical Identity & Properties
While the primary amine is widely cataloged, the N-methylated derivative is often generated in situ or supplied as a custom intermediate. Researchers must distinguish between the primary amine precursor and the N-methylated target.
| Property | Data |
| Chemical Name | (S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine |
| Primary Amine CAS | 127733-40-8 (Reference for precursor) |
| (R)-Enantiomer CAS | 127733-47-5 (Primary amine); 334477-60-0 (N-Methyl variant ref.) |
| Molecular Formula | C₁₁H₁₁F₆N |
| Molecular Weight | 271.20 g/mol |
| Appearance | Colorless to pale yellow oil (Free base); White solid (HCl salt) |
| Solubility | Soluble in MeOH, DCM, DMSO; Sparingly soluble in water |
| Chirality | (S)-configuration (Note: Casopitant utilizes the (R)-amine moiety) |
Note on CAS Specificity: The CAS 127733-40-8 refers to the primary amine, (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine.[1] The N-methylated derivative is frequently synthesized directly from this precursor.[1] In commercial catalogs, the N-methyl variant is often listed under the CAS of its salt forms or as a derivative of the primary amine.
Part 2: Synthetic Routes & Process Chemistry
The synthesis of this compound requires high enantioselectivity to avoid costly chiral resolution at later stages. Two primary methodologies are industry-standard:
Method A: Reductive Amination of Chiral Primary Amine (Preferred)
This route uses the commercially available (S)-primary amine.[1] It is robust and scalable.
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Starting Material: (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine (CAS 127733-40-8).[1]
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Formylation: Reaction with ethyl formate or acetic anhydride (followed by reduction) to install the carbon.[1]
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Reduction: Reduction of the intermediate amide/formamide using LiAlH₄ or Borane-THF complex.
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Critical Control: Temperature control (<0°C) during hydride addition to prevent racemization.[1]
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Method B: Asymmetric Hydrogenation (Catalytic)
Direct synthesis from the acetophenone precursor using chiral catalysts.[1]
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Imine Formation: 3,5-bis(trifluoromethyl)acetophenone + Methylamine → Imine intermediate.[1]
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Asymmetric Hydrogenation: Hydrogenation using an Iridium catalyst with a chiral phosphine ligand (e.g., (S,S)-f-Binaphane-Ir).[1]
Figure 1: Dual synthetic pathways for (S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine.
Part 3: Applications in Drug Discovery
This moiety is a pharmacophore specifically designed to target the Neurokinin-1 (NK1) receptor .[1] The bis(trifluoromethyl)phenyl group provides two critical functions:
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Lipophilicity: Increases the logP, facilitating penetration of the Blood-Brain Barrier (BBB), essential for CNS drugs.[1]
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Metabolic Shielding: The fluorine atoms block P450 metabolic hotspots on the phenyl ring, extending the drug's half-life.
Key Pharmaceutical Intermediates:
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Casopitant (GW679769): Uses the (R)-enantiomer of this amine.[1]
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Vestipitant (GW597599): Utilizes the (S)-enantiomer (depending on specific atropisomer requirements of the piperidine core).[1]
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L-733,060: A potent NK1 antagonist utilizing this specific benzylamine scaffold.[1]
Part 4: Analytical Methodologies
Validating the identity and purity of this chiral amine is non-trivial due to its volatility and lack of strong chromophores.
1. Chiral HPLC Method:
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Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).[1]
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Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
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Detection: UV @ 210 nm (low absorption; high concentration required).[1]
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Flow Rate: 0.5 mL/min.
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Success Criterion: Baseline separation of (S) and (R) enantiomers (Selectivity factor
).[1]
2. NMR Characterization (CDCl₃):
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¹H NMR: Doublet at ~1.3 ppm (CH₃-CH), Singlet at ~2.3 ppm (N-CH₃), Quartet at ~3.8 ppm (CH-N), Aromatic protons at ~7.7-7.8 ppm.[1]
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¹⁹F NMR: Single peak at ~-63 ppm (indicative of equivalent CF₃ groups).[1]
Part 5: Handling & Safety
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Hazards: Corrosive (Skin Corr.[1] 1B), Acute Toxicity (Oral/Dermal).[1]
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Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
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Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.
References
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Primary Amine Synthesis: Biocatalytic synthesis of chiral amines using transaminases. (2022).[1] MDPI Processes.
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Casopitant Structure & Chemistry: Discovery and biological characterization of Casopitant. (2011).[1][6] Journal of Medicinal Chemistry.
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NK1 Antagonist Pharmacophores: Vestipitant: A novel, selective neurokinin-1 receptor antagonist.[3][4] (2008).[1][7][2] European Neuropsychopharmacology.
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Chemical Properties: PubChem Compound Summary: 3,5-Bis(trifluoromethyl)phenethylamine derivatives.[1][7][8] National Library of Medicine. [1]
Sources
- 1. Casopitant - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and pharmacological characterization of constrained analogues of Vestipitant as in vitro potent and orally active NK(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular and behavioural profile of the novel, selective neurokinin1 receptor antagonist, vestipitant: a comparison to other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN111269152A - Preparation method of N-phenyl bis (trifluoromethanesulfonyl) imide - Google Patents [patents.google.com]
- 6. medkoo.com [medkoo.com]
- 7. Vestipitant - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
